molecular formula C17H12FN3O2 B2898800 N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide CAS No. 131548-10-2

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide

Cat. No.: B2898800
CAS No.: 131548-10-2
M. Wt: 309.3
InChI Key: DUJVDSCRQPONIV-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a novel chemical entity designed for preclinical anticancer research. This compound features a hybrid structure combining a 1,3,4-oxadiazole ring, a privileged scaffold in medicinal chemistry, with a cinnamamide pharmacophore. The 1,3,4-oxadiazole core is a well-documented bioisostere of pyrimidine bases, which allows its derivatives to potentially disrupt critical cellular processes like DNA replication in cancer cells . Furthermore, oxadiazole derivatives have demonstrated significant cytotoxic properties against a diverse panel of human cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) . The cinnamamide (cinnamic acid amide) moiety is also recognized as a promising framework for developing anticancer agents . Cinnamide-based derivatives have been investigated as potential inhibitors of key oncogenic targets, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, and have shown activity against liver cancerous cell lines (e.g., HepG2) . The integration of these two bioactive components into a single molecule makes this compound a compelling candidate for researchers exploring new mechanisms in oncology and cell biology. Potential areas of investigation include studying its antiproliferative effects, elucidating its mechanism of action—which may involve tubulin polymerization inhibition or kinase pathway modulation—and conducting structure-activity relationship (SAR) studies . This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O2/c18-14-9-7-13(8-10-14)16-20-21-17(23-16)19-15(22)11-6-12-4-2-1-3-5-12/h1-11H,(H,19,21,22)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJVDSCRQPONIV-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the fluorophenyl group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions or by using fluorinated precursors.

    Coupling with cinnamamide: The final step involves the coupling of the 1,3,4-oxadiazole derivative with cinnamamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparative Analysis with Similar 1,3,4-Oxadiazole Derivatives

Structural Comparisons

The table below highlights key structural and physicochemical differences between N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide and related compounds:

Compound Name / ID Substituents / Functional Groups Molecular Weight (g/mol) Key Biological Activity Source Reference
This compound 4-Fluorophenyl, cinnamamide 338.34 Not reported (in evidence)
HSGN-235 4-(Trifluoromethoxy)benzamide, 4-CF₃-phenyl 465.29 Antibacterial (Neisseria gonorrhoeae)
LMM5 4-Methoxyphenylmethyl, benzyl(methyl)sulfamoyl 493.56 Antifungal (Candida albicans)
Compound 4s 4-Methoxyphenyl, 2,4-dimethylphenylamine 325.37 Anticancer (melanoma, leukemia)
N-(4-Fluorobenzyl)-2-(4-methoxyphenyl)acetamide 4-Fluorobenzyl, 4-methoxyphenylacetamide 341.34 Not reported (structural analog)

Key Observations :

  • Cinnamamide vs.
  • Fluorophenyl vs. Methoxyphenyl : The 4-fluorophenyl group improves lipophilicity and metabolic stability relative to methoxyphenyl groups in LMM5 or 4s, which may alter pharmacokinetic profiles .
  • Substituent Position : Derivatives with electron-withdrawing groups (e.g., CF₃ in HSGN-235) exhibit stronger antibacterial activity, while electron-donating groups (e.g., methoxy in LMM5) correlate with antifungal effects .

Biological Activity

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews the biological properties of this compound, focusing on its anticancer efficacy, antimicrobial activity, and underlying mechanisms.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole ring linked to a cinnamamide moiety. The presence of the 4-fluorophenyl group is expected to influence its biological activity through electronic effects and steric hindrance.

Anticancer Activity

Numerous studies have assessed the anticancer potential of this compound against various cancer cell lines.

In Vitro Studies

  • Cell Lines Tested : The compound has been tested on several cancer cell lines including HeLa (cervical cancer), MCF-7 (breast cancer), and SKOV-3 (ovarian cancer).
  • IC50 Values :
    • For HeLa cells, IC50 values ranged from 8.49 to 62.84 µg/mL .
    • For SKOV-3 cells, the IC50 values were between 7.87 and 70.53 µg/mL .
    • MCF-7 cells showed IC50 values from 11.20 to 93.46 µg/mL , indicating varying degrees of sensitivity among different cell lines .
Cell LineIC50 Range (µg/mL)Most Active Compounds
HeLa8.49 - 62.8416d, 17a, 17d
SKOV-37.87 - 70.5316c, 16d
MCF-711.20 - 93.4616c, 16d

The anticancer activity is attributed to mechanisms such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation.
  • Disruption of mitochondrial function leading to increased reactive oxygen species (ROS) production .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties.

Efficacy Against Pathogens

In vitro studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus.
  • Gram-negative bacteria : Showed activity against Escherichia coli and Pseudomonas aeruginosa.

The minimum inhibitory concentrations (MIC) for these pathogens were determined to be significantly lower than those for standard antibiotics, suggesting a promising role as an alternative antimicrobial agent .

Case Studies

  • Cinnamic Acid Derivatives : A study demonstrated that compounds structurally related to this compound exhibited enhanced antimetastatic properties in B16-F10 melanoma cells at concentrations as low as 100 µmol/L , with one derivative suppressing cell migration by 86% compared to controls .
  • Photodynamic Therapy : Another investigation explored the photodynamic effects of related compounds on MCF-7 cells, revealing increased cytotoxicity when combined with light exposure .

Q & A

Q. What are the optimal synthetic routes for N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide?

Methodological Answer: The synthesis typically involves:

Oxadiazole Ring Formation: Cyclization of thiosemicarbazide intermediates under reflux with acetic anhydride or phosphorus oxychloride (POCl₃) .

Cinnamamide Coupling: Amide bond formation via coupling agents like EDCI/HOBt in anhydrous DMF or DCM, with triethylamine as a base .

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Key Reaction Conditions Table:

StepReagents/ConditionsYield (%)Purity (%)
Oxadiazole formationPOCl₃, reflux, 6h65–7590
Amide couplingEDCI/HOBt, DCM, RT70–8095

Q. How is the compound characterized to confirm its structure?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR (DMSO-d₆) to confirm aromatic protons (δ 7.2–8.1 ppm), oxadiazole carbons (δ 160–165 ppm), and cinnamamide carbonyl (δ 168 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS for molecular ion ([M+H]⁺) matching theoretical mass (e.g., m/z 367.12 for C₁₈H₁₄FN₃O₂) .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How do substituents on the oxadiazole ring influence biological activity?

Methodological Answer:

  • Fluorophenyl vs. Chlorophenyl: Fluorine’s electronegativity enhances metabolic stability and target binding compared to chlorine, as seen in IC₅₀ values against tyrosine kinases (e.g., 2.1 µM vs. 4.5 µM) .
  • Cinnamamide vs. Acetamide: The conjugated double bond in cinnamamide improves π-π stacking with hydrophobic enzyme pockets, increasing inhibitory potency by ~30% .

Substituent Effects Table:

SubstituentTarget EnzymeIC₅₀ (µM)LogP
4-FluorophenylEGFR kinase2.13.8
4-ChlorophenylEGFR kinase4.54.2
BenzylCOX-28.74.5

Q. What methodologies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization: Use uniform protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Purity Validation: HPLC-MS to confirm >95% purity, as impurities (e.g., unreacted cinnamic acid) can skew IC₅₀ values .
  • Structural Confirmation: X-ray crystallography to verify binding modes, resolving discrepancies between docking predictions and experimental data .

Q. What in silico approaches predict the compound’s pharmacokinetics?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability .
  • ADMET Prediction: SwissADME or pkCSM for bioavailability (%F = 65–70), blood-brain barrier penetration (logBB = -1.2), and hERG inhibition risk (IC₅₀ > 10 µM) .
  • Docking Studies: AutoDock Vina to identify key interactions (e.g., hydrogen bonds with Thr790 in EGFR) .

Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity while others emphasize anticancer effects?

Methodological Answer:

  • Target Selectivity: The compound inhibits both COX-2 (anti-inflammatory) and EGFR (anticancer), depending on assay conditions (e.g., 10 µM vs. 1 µM concentrations) .
  • Cell Line Variability: Sensitivity differs between RAW 264.7 macrophages (IC₅₀ = 5.2 µM for COX-2) and A549 lung cancer cells (IC₅₀ = 2.8 µM for EGFR) .

Biological Activity Table:

Assay TypeTargetIC₅₀ (µM)Cell Line
Anti-inflammatoryCOX-25.2RAW 264.7
AnticancerEGFR2.8A549
AntimicrobialMRSA12.4S. aureus

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.